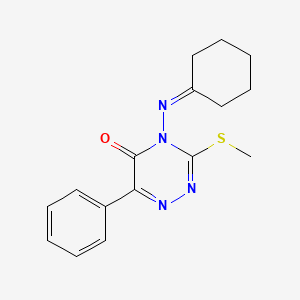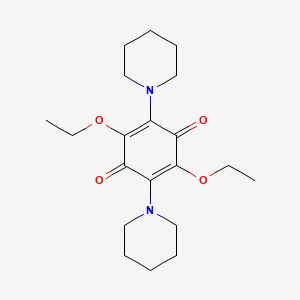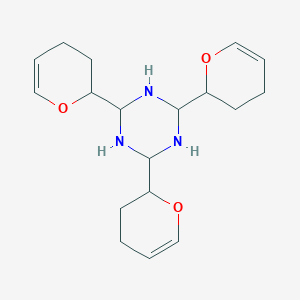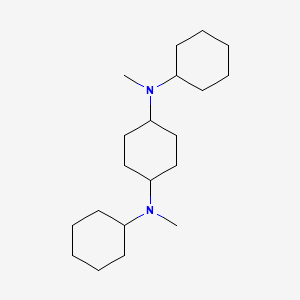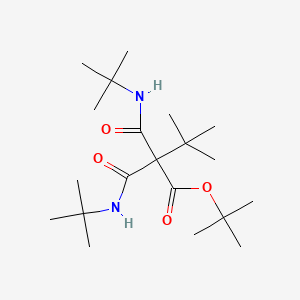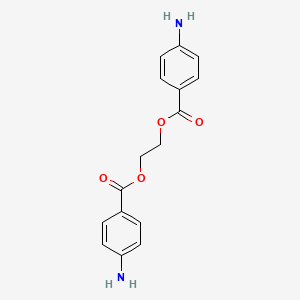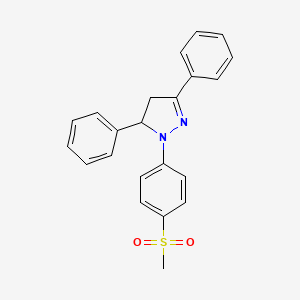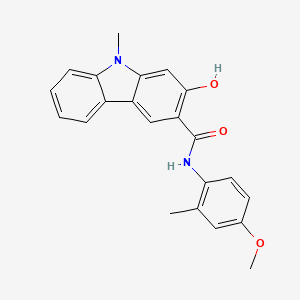![molecular formula C22H19NO2 B8042715 2-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]naphthalene-1,4-dione](/img/structure/B8042715.png)
2-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]naphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a naphthalene-1,4-dione core structure, which is conjugated with a 1,3,3-trimethylindole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]naphthalene-1,4-dione typically involves the condensation of 1,3,3-trimethylindole with naphthalene-1,4-dione. One common method involves the use of a base-catalyzed reaction, where the indole derivative is reacted with naphthoquinone in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace hydrogen atoms on the naphthoquinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with different functional groups attached to the core structure.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]naphthalene-1,4-dione involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS) and oxidative stress. This oxidative stress can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of microorganisms. The compound’s ability to undergo redox cycling is a key factor in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: The parent compound of the naphthoquinone family, known for its redox properties and biological activities.
Menadione (Vitamin K3): A synthetic derivative of 1,4-naphthoquinone with vitamin K activity, used in medicine and as a dietary supplement.
Lawsone: A natural hydroxy derivative of 1,4-naphthoquinone, used as a dye and in traditional medicine.
Uniqueness
2-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]naphthalene-1,4-dione is unique due to the presence of the 1,3,3-trimethylindole moiety, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with biological targets and increases its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
2-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-22(2)17-10-6-7-11-18(17)23(3)20(22)13-14-12-19(24)15-8-4-5-9-16(15)21(14)25/h4-13H,1-3H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJHDVCUUPJJQA-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC3=CC(=O)C4=CC=CC=C4C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C3=CC(=O)C4=CC=CC=C4C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Methoxy-3-methyl-6-nitro-1-phenylpyrazolo[3,4-b]quinoline](/img/structure/B8042638.png)
![4-amino-N-[3-(4-aminophenoxy)phenyl]-3-methylbenzamide](/img/structure/B8042645.png)
![2-[3-methyl-5-(phenylcarbamoyloxy)pyrazol-1-yl]ethyl N-phenylcarbamate](/img/structure/B8042647.png)
![phenyl N-[4-(phenoxycarbonylamino)cyclohexyl]carbamate](/img/structure/B8042655.png)
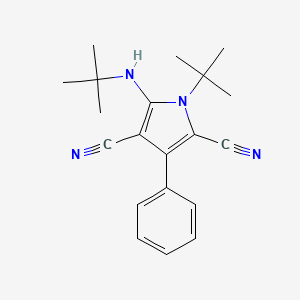
![4-amino-N-[4-[(4-aminobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B8042682.png)
